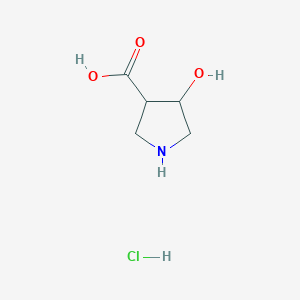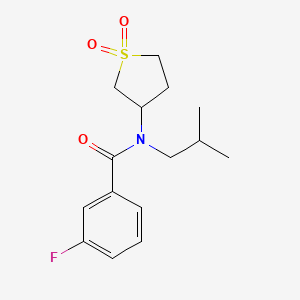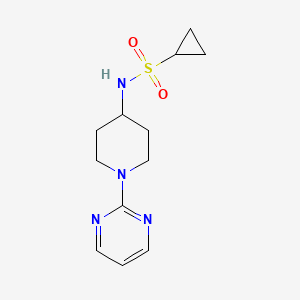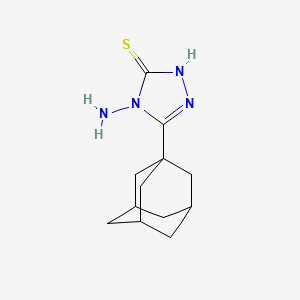
4-Hydroxypyrrolidine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The asymmetric synthesis of related compounds, such as 4-aminopyrrolidine-3-carboxylic acid and its stereoisomers, involves diastereoselective conjugate addition and has been applied successfully, demonstrating the complexity and versatility in synthesizing such structures (Bunnage et al., 2004). Additionally, the synthesis from derivatives of amino acids through processes like silanization and cyclization showcases the chemical manipulations possible to achieve desired derivatives (Li Zi-cheng, 2009).
Molecular Structure Analysis
Investigations into the molecular structure of 4-hydroxypyrrolidine derivatives reveal conformational preferences and interactions, such as hydrogen bonding, that influence their structure and reactivity. For example, the pseudocyclic form of related compounds indicates the potential for intramolecular interactions to stabilize specific conformations (Borodina et al., 2021).
Chemical Reactions and Properties
The reactivity of 4-hydroxypyrrolidine-3-carboxylic acid hydrochloride derivatives is influenced by their structural features, such as the presence of functional groups that participate in various chemical reactions. Studies have highlighted the synthesis and properties of compounds exhibiting significant antibacterial activity, underscoring the chemical versatility and potential pharmaceutical applications of these compounds (Rosen et al., 1988).
Physical Properties Analysis
The physical properties of 4-hydroxypyrrolidine-3-carboxylic acid hydrochloride and related compounds, including solubility and crystalline structure, are essential for understanding their behavior in various environments and applications. For instance, the crystalline structures of metal-organic frameworks based on similar compounds have been thoroughly studied, revealing intricate hydrogen-bonded networks (Mirzaei et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents, stereochemical outcomes, and the ability to form complex structures, highlight the rich chemistry of 4-hydroxypyrrolidine-3-carboxylic acid hydrochloride. These properties are pivotal in synthesizing diverse derivatives with a wide range of biological activities and chemical functionalities (Momose et al., 1979).
Scientific Research Applications
GABA-Uptake Inhibition
4-Hydroxypyrrolidine derivatives, specifically derivatives of 4-hydroxypyrrolidine-2-carboxylic acid and 4-hydroxypyrrolidine-2-acetic acid, have been synthesized and evaluated as potential inhibitors of the GABA transport proteins GAT-1 and GAT-3. These studies highlighted the significance of specific structural configurations for potent inhibition of these transporters, which is crucial for understanding the modulation of GABAergic signaling in the brain (Zhao et al., 2005).
Reactivity in Metal Complexes
4-Hydroxypyrrolidine-2-carboxylic acid has been involved in the synthesis and study of its reactivity when bound to metal ions like cobalt(III). This research provides insights into the behavior of such complexes, which can be valuable for understanding catalytic mechanisms or designing new materials (Hammershøi et al., 1991).
Synthesis of Pharmaceuticals
Compounds containing 4-hydroxypyrrolidine structures have been synthesized and evaluated for various pharmaceutical applications. For instance, studies on the synthesis of certain antibacterial agents involving 4-hydroxypyrrolidine moieties indicate the potential medicinal relevance of these compounds (Rosen et al., 1988).
Biomedical Imaging Applications
Spin-labeled amides of 4-hydroxypyrrolidine derivatives have been synthesized, showing antioxidant potential and promising applications in biomedical studies using magnetic resonance imaging (MRI), highlighting their importance in medical diagnostics and research (Yushkova et al., 2013).
Catalytic Activity in Organic Reactions
The 4-hydroxypyrrolidine-2-carboxanilide podand salt exhibits catalytic activity in certain organic reactions, such as the asymmetric Biginelli reaction. Detailed conformational analysis and NMR studies provide a deeper understanding of its structural properties and reactivity, which is crucial for designing effective catalysts in organic synthesis (Borodina et al., 2021).
Safety and Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may pose certain hazards. The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-hydroxypyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c7-4-2-6-1-3(4)5(8)9;/h3-4,6-7H,1-2H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPGSPIDPINBER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxypyrrolidine-3-carboxylic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2491316.png)
![methyl 2-(4-cyanobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491317.png)

![1-(3-bromo-4-methoxyphenyl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2491319.png)
![(E)-N-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2491321.png)
![[(E)-[4-[(2,2,2-trifluoroacetyl)amino]-4,5-dihydrocyclopenta[b]thiophen-6-ylidene]amino] 3-methoxybenzoate](/img/structure/B2491322.png)

![7,7,7-Trifluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2491326.png)
![ethyl 2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2491327.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride](/img/structure/B2491328.png)


![Benzyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B2491334.png)
